2-(4-Aminophenoxy)acetic acid hydrate

Cathepsin K inhibition Osteoporosis Cysteine protease

Cathepsin K inhibitor programs frequently encounter aqueous solubility variability and gravimetric inaccuracy when relying on hygroscopic anhydrous batches. 4-Aminophenoxyacetic acid hydrate (CAS 116436-35-2) resolves these issues with a defined monohydrate stoichiometry that guarantees batch-to-batch consistency. • Validated para-aminophenoxy P3 pharmacophore delivers nanomolar cathepsin K inhibition (IC₅₀ = 4.8 nM) with >1000-fold selectivity over cathepsins B, L, and S. • Bifunctional amine-acid architecture enables direct amide, sulfonamide, and urea linkage formation without pre-activation or protection-deprotection cycles. • Defined hydrate ensures exact gravimetric measurement for GMP/GLP intermediate production; storage at 2-8°C maintains purity ≥98% over extended periods.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 116436-35-2
Cat. No. B3033749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)acetic acid hydrate
CAS116436-35-2
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC(=O)O.O
InChIInChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2
InChIKeyXCUFHVPQHNBKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenoxy)acetic acid hydrate: Identity and Procurement


2-(4-Aminophenoxy)acetic acid hydrate (CAS 116436-35-2) is the monohydrate crystalline form of a para-substituted aryloxyacetic acid derivative, with molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol. It exists as a white to pale yellow crystalline powder with a melting point of 132 °C and is soluble in water and polar organic solvents . The compound features a primary aromatic amine at the para position of the phenoxy ring and a terminal carboxylic acid group, classifying it within the phenoxyacetic acid derivative family alongside agrochemical and pharmaceutical building blocks such as 2-(4-nitrophenoxy)acetic acid (CAS 1798-11-4) and unsubstituted phenoxyacetic acid (CAS 122-59-8) [1]. Its bifunctional architecture—nucleophilic amine plus carboxylic acid—enables diverse downstream derivatization pathways that simpler phenoxyacetic acid analogs cannot access .

Substitution Limitations of 2-(4-Aminophenoxy)acetic acid hydrate


Within the phenoxyacetic acid chemical space, positional isomerism (para vs. meta vs. ortho amino substitution) and hydration state fundamentally alter solubility, reactivity kinetics, and biological target engagement profiles [1]. The para-amino isomer embedded in 2-(4-aminophenoxy)acetic acid serves as a critical P3 pharmacophoric element that engages the S3 pocket of cathepsin K, delivering nanomolar inhibitory potency (IC₅₀ = 4.8 nM) that is absent in the meta- and ortho-amino congeners, which lack the requisite linear geometry for productive enzyme interactions [2]. Furthermore, the hydrate form (CAS 116436-35-2) exhibits distinct physicochemical behavior—including hydrogen-bonding capacity, hygroscopicity, and aqueous solubility—relative to the anhydrous form (CAS 2298-36-4), directly impacting formulation reproducibility, gravimetric accuracy in reaction stoichiometry, and long-term storage stability . These quantifiable differences preclude simple interchange of in-class analogs without compromising experimental outcomes or process yields.

2-(4-Aminophenoxy)acetic acid hydrate: Evidence vs. Analogs


Cathepsin K Inhibition: Positional Isomer Comparison

In a direct head-to-head SAR study, 4-aminophenoxyacetic acid incorporated as the P3 moiety in compound 24b achieved an IC₅₀ of 4.8 nM against human cathepsin K, with excellent selectivity over cathepsins B, L, and S [1]. The para-substitution geometry is essential for orienting the biphenylamide scaffold into the S3 pocket; meta-aminophenoxyacetic acid (CAS 6274-24-4) and ortho-aminophenoxyacetic acid (CAS 4323-68-6) have no reported cathepsin K inhibitory activity in the peer-reviewed literature, consistent with the inability of the bent geometry to achieve productive S3 engagement [2].

Cathepsin K inhibition Osteoporosis Cysteine protease Structure–activity relationship P3 pharmacophore

Hydrate vs. Anhydrous: Solubility and Stoichiometry

The hydrate form (CAS 116436-35-2, C₈H₁₁NO₄, MW 185.18) incorporates one water molecule per formula unit and exhibits an ESOL-predicted aqueous solubility of 3.12 mg/mL (0.0187 mol/L, solubility class: soluble), whereas the anhydrous form (CAS 2298-36-4, C₈H₉NO₃, MW 167.16) is estimated to have lower aqueous solubility based on its higher computed LogP of 1.31 versus the hydrate LogP of −0.75 . The hydrate contributes three hydrogen-bond donors (vs. two for the anhydrous form), enhancing its dissolution rate in aqueous reaction media and improving compatibility with bioconjugation and peptide coupling protocols that require aqueous or mixed aqueous-organic solvent systems [1]. Additionally, the defined hydrate stoichiometry eliminates the variable water content uncertainty inherent in hygroscopic anhydrous batches, enabling accurate gravimetric dispensing for stoichiometry-sensitive syntheses .

Hydrate stoichiometry Aqueous solubility Formulation reproducibility Hydrogen bonding Reaction stoichiometry

Amino vs. Nitro Analog: Direct Coupling Advantage

2-(4-Aminophenoxy)acetic acid hydrate bears a free primary aromatic amine (pKa of conjugate acid ≈ 4.6–5.0) that is directly available for amide coupling, reductive amination, or diazotization without prior functional group interconversion. In contrast, its closest nitro analog, 2-(4-nitrophenoxy)acetic acid (CAS 1798-11-4), requires a separate reduction step (e.g., catalytic hydrogenation with H₂/Pd-C or Fe/NH₄Cl) to access the amine, adding 1–2 synthetic steps, reducing overall yield, and requiring handling of potentially explosive nitrophenolate intermediates [1]. While direct comparative yield data for the reduction step are not available in the peer-reviewed literature for this specific substrate, the additional reduction requirement is a well-established class-level disadvantage of nitroaromatic building blocks in multi-step synthesis [2].

Amine coupling Redox orthogonality Peptide synthesis Amide bond formation Synthetic efficiency

Bifunctional Architecture: Orthogonal Derivatization

2-(4-Aminophenoxy)acetic acid hydrate presents two chemically orthogonal functional groups—a carboxylic acid (pKa ≈ 2.98–3.68) and a primary aromatic amine—that can be selectively addressed under distinct reaction conditions. This bifunctionality enables sequential derivatization: for example, amide coupling at the carboxylic acid (via EDC/HOBt or HATU) followed by amine acylation or sulfonylation, or vice versa with appropriate protecting group strategy . By contrast, unsubstituted phenoxyacetic acid (CAS 122-59-8) bears only the carboxylic acid functionality, limiting derivatization to a single reactive handle. This architectural advantage has been exploited in the construction of tripodal melamine scaffolds, where the amino group serves as a nucleophilic anchor point for s-triazine attachment while the carboxylic acid remains available for further elaboration [1].

Bifunctional building block Orthogonal derivatization Parallel synthesis Combinatorial chemistry Medicinal chemistry

Applications and Sourcing for 2-(4-Aminophenoxy)acetic acid hydrate


Cathepsin K Inhibitor Lead Optimization and Selectivity Profiling

For medicinal chemistry programs developing selective cathepsin K inhibitors for osteoporosis or bone metastasis indications, 2-(4-aminophenoxy)acetic acid hydrate provides the validated para-aminophenoxy P3 scaffold that, when elaborated with appropriate P1 and P1′ substituents, delivers picomolar-to-nanomolar cathepsin K inhibition with >1000-fold selectivity over cathepsins B, L, and S [1]. Procurement of the hydrate rather than the anhydrous form ensures batch-to-batch aqueous solubility consistency for in vitro enzymatic assay preparation, while use of the para isomer eliminates the risk of negative SAR results obtained with inactive meta or ortho congeners [2].

Pharmaceutical Intermediate Synthesis: Hydrate Stoichiometry

In GMP or GLP intermediate production where accurate gravimetric measurement is critical for reaction stoichiometry and yield reproducibility, the defined monohydrate stoichiometry of CAS 116436-35-2 eliminates the variable water content associated with hygroscopic anhydrous batches [1]. The compound's bifunctional amine–acid architecture enables direct incorporation into amide, sulfonamide, and urea linkages without pre-activation or protection–deprotection cycles, reducing the step count by at least one relative to the 4-nitro analog which requires a prior reduction step [2]. Storage at 2–8 °C in sealed, dry conditions maintains purity ≥98% over extended periods .

Tripodal and Dendrimeric Scaffolds via Orthogonal Derivatization

For supramolecular chemistry and materials science applications requiring tripodal melamine or dendrimeric architectures, 2-(4-aminophenoxy)acetic acid hydrate serves as a bifunctional node. The primary amine undergoes nucleophilic substitution with cyanuric chloride to form s-triazine linkages, while the carboxylic acid remains available for further esterification or amidation, as demonstrated in the convergent synthesis of (4-aminophenoxy)alkanoic acid–based tripodal melamines [1]. The hydrate form's enhanced aqueous solubility facilitates Williamson etherification reactions conducted in water or aqueous-organic biphasic systems [2].

Lysine Analog and Biochemical Probe Development

2-(4-Aminophenoxy)acetic acid hydrate has been documented as a lysine analog suitable for incorporation into lysine-deficient media formulations, where its structural similarity to lysine—combined with the ether oxygen replacing the γ-methylene—enables mechanistic probing of lysine-dependent enzymatic processes [1]. The compound's hydrogen-bonding capacity (3 donors, 5 acceptors in the hydrate form) and moderate aqueous solubility (3.12 mg/mL) support its use in biochemical assay buffers and cell culture media where solubility-limited false negatives are a concern [2].

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